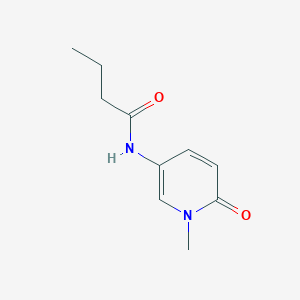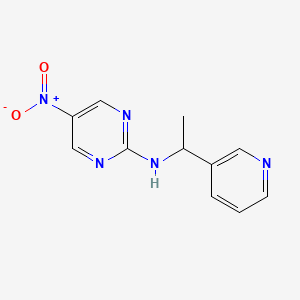![molecular formula C14H17N5O B7586822 (2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586822.png)
(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide is a chemical compound that has been studied in various scientific research fields. It is commonly known as MTRN, and it has shown potential in treating various diseases.
Wirkmechanismus
The mechanism of action of MTRN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, MTRN has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. In neuroscience, MTRN has been shown to inhibit the aggregation of beta-amyloid, which is a protein that forms plaques in the brains of Alzheimer's patients. In immunology, MTRN has been shown to modulate the activity of various immune cells, such as T cells and B cells.
Biochemical and Physiological Effects:
MTRN has been shown to have various biochemical and physiological effects, depending on the research field. In cancer research, MTRN has been shown to inhibit tumor growth and proliferation, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). In neuroscience, MTRN has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. In immunology, MTRN has been shown to modulate the immune response, reduce inflammation, and promote immune tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
MTRN has several advantages for lab experiments, such as its high purity and stability, low toxicity, and ease of synthesis. However, there are also some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for MTRN in different research fields.
Zukünftige Richtungen
There are several future directions for research on MTRN. In cancer research, future studies could focus on the development of MTRN-based therapies for different types of cancer, as well as the identification of biomarkers that could predict the response to MTRN treatment. In neuroscience, future studies could focus on the potential of MTRN to treat other neurodegenerative diseases, such as Parkinson's disease, and the mechanisms underlying its neuroprotective effects. In immunology, future studies could focus on the development of MTRN-based therapies for autoimmune diseases, such as multiple sclerosis, and the identification of the optimal dosage and administration route for MTRN in different disease models.
Conclusion:
In conclusion, MTRN is a chemical compound that has shown potential in various scientific research fields, including cancer research, neuroscience, and immunology. Its synthesis method is straightforward, and it has several advantages for lab experiments. MTRN's mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. Future research on MTRN could lead to the development of new therapies for different diseases and a better understanding of its mechanisms of action.
Synthesemethoden
The synthesis method of MTRN involves the reaction between (2S)-pyrrolidine-2-carboxylic acid and 3-(4-methyl-1,2,4-triazol-3-yl)aniline. The reaction is carried out in the presence of a coupling agent, such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC), and a base, such as triethylamine. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
MTRN has been studied in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, MTRN has shown potential as an anti-cancer agent by inhibiting the growth and proliferation of cancer cells. In neuroscience, MTRN has been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease. In immunology, MTRN has been studied for its potential in modulating the immune response, particularly in autoimmune diseases.
Eigenschaften
IUPAC Name |
(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-19-9-16-18-13(19)10-4-2-5-11(8-10)17-14(20)12-6-3-7-15-12/h2,4-5,8-9,12,15H,3,6-7H2,1H3,(H,17,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYYLCZABPXUJJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NC(=O)[C@@H]3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)


![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)

![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)

![N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)

![(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7586815.png)
![4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester](/img/structure/B7586828.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7586836.png)

